molecular formula C15H13ClN2O B2920344 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol CAS No. 1552159-26-8

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol

Cat. No.: B2920344
CAS No.: 1552159-26-8
M. Wt: 272.73
InChI Key: QGILMFXYFBKRBP-UHFFFAOYSA-N
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Description

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a chloro and ethyl group, and a phenol group attached to the benzodiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol typically involves the reaction of 6-chloro-1-ethyl-1H-benzimidazole with phenol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares the benzodiazole core structure but lacks the chloro and ethyl substitutions.

    Phenol: Contains the phenol group but lacks the benzodiazole ring.

    Chlorobenzene: Contains the chloro group but lacks the benzodiazole and phenol groups.

Uniqueness

4-(6-Chloro-1-ethyl-1H-1,3-benzodiazol-2-YL)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(6-chloro-1-ethylbenzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-2-18-14-9-11(16)5-8-13(14)17-15(18)10-3-6-12(19)7-4-10/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGILMFXYFBKRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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